molecular formula C8H8O2 B567610 3-Methoxy-d3-benzaldehyde CAS No. 1219795-07-9

3-Methoxy-d3-benzaldehyde

Cat. No. B567610
CAS RN: 1219795-07-9
M. Wt: 139.168
InChI Key: WMPDAIZRQDCGFH-FIBGUPNXSA-N
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Description

Synthesis Analysis

The synthesis of deuteriated vanillin, which is structurally similar to 3-Methoxy-d3-benzaldehyde, has been described in the literature . The process involves a simple one-step synthesis from 3,4-dihydroxybenzaldehyde and iodomethane-d3 in a strongly basic medium .


Molecular Structure Analysis

The molecular formula of 3-Methoxybenzaldehyde is C8H8O2 . The InChI string representation of its structure is InChI=1S/C8H8O2/c1-10-8-4-2-3-7(5-8)6-9/h2-6H,1H3 . This compound is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

3-Methoxybenzaldehyde is a clear pale yellow to yellow liquid . It has a molecular weight of 136.15 g/mol . The compound’s InChIKey is WMPDAIZRQDCGFH-UHFFFAOYSA-N .

Scientific Research Applications

Preparation of 3-(3-methoxy-phenyl)-1-phenyl-propenone

3-Methoxy-d3-benzaldehyde is used to prepare 3-(3-methoxy-phenyl)-1-phenyl-propenone by reaction with benzaldehyde . This compound could have potential applications in various chemical reactions and syntheses.

Eluent for Mono-13C Isotopomers of Vanillin

It is used as an eluent for mono-13C isotopomers of vanillin in normal phase silica gel chromatography . This application is particularly useful in the separation and analysis of isotopically labeled compounds.

Inhibitor of NNK Metabolism

3-Methoxy-d3-benzaldehyde acts as an inhibitor of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) metabolism . NNK is a potent carcinogen found in tobacco smoke, and inhibiting its metabolism could have implications for cancer research.

Solvent Properties

3-Methoxy-d3-benzaldehyde is slightly soluble in water and soluble in glacial acetic acid, alcohol, chloroform, ether, carbon disulfide, methanol, and aqueous solutions of alkali hydroxides . This makes it a versatile solvent in various chemical reactions and processes.

Fragrance and Flavoring Ingredient

Methoxybenzaldehydes, including 3-Methoxy-d3-benzaldehyde, exhibit refreshing fragrance and can be used as flavoring ingredients in food and cosmetics . Therefore, they have important roles in the food and cosmetic industries.

Medicinal Properties

Methoxybenzaldehydes also exhibit significant medicinal properties and thus have certain prospects in the pharmaceutical industry . For example, they have been reported to exhibit anti-acetylcholinesterase, antityrosinase, and antileukemic activities .

Safety and Hazards

The safety data sheet for a similar compound, Benzaldehyde, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It’s advisable to handle 3-Methoxy-d3-benzaldehyde with similar precautions.

properties

IUPAC Name

3-(trideuteriomethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c1-10-8-4-2-3-7(5-8)6-9/h2-6H,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMPDAIZRQDCGFH-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC=CC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: What is significant about the synthesis method described in the research paper?

A1: The research paper details a novel, one-step synthesis method for Vanillin-d3 (4-hydroxy-3-(methoxy-d3)-benzaldehyde) from 3,4-dihydroxybenzaldehyde using iodomethane-d3 in a strongly basic environment []. This is significant because it provides a simplified and potentially more efficient route compared to multi-step synthetic approaches.

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